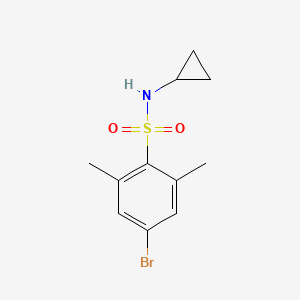

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-7-5-9(12)6-8(2)11(7)16(14,15)13-10-3-4-10/h5-6,10,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXYTYJJZHEEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide (CAS: 1704069-03-3)

Introduction

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide containing a unique combination of structural motifs: a brominated and dimethylated benzene ring, a sulfonamide linker, and a cyclopropyl amine moiety. While specific research on this exact molecule is not extensively published, its constituent parts are of significant interest in medicinal chemistry and drug discovery. The arylsulfonamide core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The N-cyclopropyl group is also a valuable substituent in modern drug design, often introduced to modulate potency, metabolic stability, and physicochemical properties.[2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible and detailed synthetic route based on established chemical principles, and an exploration of its potential applications in research and drug development, drawn from an analysis of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential utility of novel sulfonamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1704069-03-3 | [3] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | [3] |

| Molecular Weight | 304.21 g/mol | [3] |

| Appearance | Likely a solid (based on related compounds) | Inferred |

| Purity | >95% | [4] |

| Hazard Identification | Irritant | [3] |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through a two-step process. This involves the initial preparation of the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride, followed by its reaction with cyclopropylamine. While a specific protocol for this exact sequence is not available in the literature, the following procedures are based on well-established and analogous reactions.

Overall Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride

The conversion of an aniline to a sulfonyl chloride is a standard transformation in organic synthesis. A common method is the Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.

Starting Material: The synthesis begins with 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8), which is commercially available and can be prepared by the bromination of 2,6-dimethylaniline.[5][6]

Reaction Mechanism:

-

Diazotization: 4-bromo-2,6-dimethylaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is a classic reaction for converting primary aromatic amines into a versatile intermediate.[7][8]

-

Sulfonylchlorination: The unstable diazonium salt is then introduced to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst. The diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas.

Step 2: Synthesis of this compound

The final step is the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with cyclopropylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocols

The following are detailed, hypothetical protocols based on analogous and well-documented procedures.

Protocol 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylchlorination:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

Pour the reaction mixture into ice-water. The sulfonyl chloride should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane.

-

Protocol 2: Synthesis of this compound

-

Reaction Setup:

-

Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add a base, such as pyridine or triethylamine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

-

Amine Addition:

-

Slowly add cyclopropylamine (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with the solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential avenues for its application in drug discovery.

-

Anticancer Activity: Many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and protein kinases.[9] The substitution pattern on the benzene ring and the nature of the N-substituent are crucial for activity and selectivity.

-

Antimicrobial Agents: The sulfonamide group is the basis for sulfa drugs, which are bacteriostatic agents. Novel sulfonamides are continuously being explored for their potential to overcome antibiotic resistance.

-

Anti-inflammatory and CNS-active Agents: Certain sulfonamide derivatives have shown anti-inflammatory properties, and their physicochemical characteristics can be tuned to allow for penetration of the blood-brain barrier, making them candidates for treating central nervous system disorders.

The N-cyclopropyl group, in particular, is often used to enhance binding to target proteins and improve metabolic stability.[2] A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

Based on available safety data for similar compounds, this compound is classified as an irritant.[3][10] Standard laboratory safety precautions should be followed when handling this compound:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[11]

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct research on this molecule is limited, its structural components are well-represented in a variety of biologically active compounds. This guide provides a robust, scientifically-grounded framework for its synthesis and suggests potential areas for its application in drug discovery. The detailed protocols, based on analogous reactions, offer a clear path for researchers to synthesize and evaluate this promising molecule. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

- Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

CP Lab Safety. (n.d.). 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. Retrieved from [Link]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. innospk.com [innospk.com]

- 6. prepchem.com [prepchem.com]

- 7. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 9. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

physical and chemical properties of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a cyclopropyl moiety can enhance the metabolic stability and binding affinity of drug candidates to their targets.[4] The specific substitution pattern of a bromo group and two methyl groups on the benzene ring, combined with the N-cyclopropyl group, suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounded in the established principles of sulfonamide chemistry.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from chemical suppliers, we can summarize its key identifiers and predicted properties.

Table 1: Core Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1704069-03-3 | [5] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | [5] |

| Molecular Weight | 304.21 g/mol | [5] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | 95% | [6] |

| Hazard | Irritant | [5] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | Likely a crystalline solid with a defined melting point.[7] | By analogy with similar sulfonamides. |

| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Typical for non-volatile organic solids. |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Based on the non-polar nature of the majority of the molecule. |

| pKa | The sulfonamide proton is weakly acidic. | The electron-withdrawing sulfonyl group increases the acidity of the N-H proton.[8] |

Synthesis and Reactivity

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry.[9][10][11] The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]

Proposed Synthesis of this compound

The logical synthetic route to the title compound would involve the reaction of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride with cyclopropylamine.

Diagram 1: Proposed Synthesis Route

Caption: Proposed synthesis of the target compound.

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

This protocol is a generalized procedure based on common laboratory practices for the synthesis of sulfonamides.[9]

-

Dissolution of Amine: Dissolve the amine (1.0 mmol) in an anhydrous solvent such as pyridine or dichloromethane (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution. The slight excess of the sulfonyl chloride ensures the complete consumption of the amine.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, it can be collected by filtration. If the product is soluble, the aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure sulfonamide.

Reactivity of the Sulfonamide Moiety

The sulfonamide group is generally stable.[12] The key reactive site is the acidic proton on the nitrogen, which can be deprotonated by a strong base. The resulting anion can then participate in further reactions. The aromatic ring can undergo electrophilic substitution reactions, with the substitution pattern directed by the existing bromo and methyl groups.

Potential Applications in Drug Discovery

Sulfonamides are a cornerstone in medicinal chemistry, with applications ranging from antibacterials to anticancer agents.[1][3] The incorporation of a cyclopropyl group is a common strategy in drug design to improve potency and pharmacokinetic properties.[4]

Diagram 2: Potential Biological Targets of Sulfonamide Derivatives

Caption: Potential biological targets for sulfonamides.

The specific biological activity of this compound has not been reported. However, based on its structural features, it could be investigated for:

-

Anticancer Activity: Many sulfonamides exhibit anticancer properties by inhibiting enzymes crucial for tumor growth.[3]

-

Antimicrobial Activity: As a sulfonamide, it could potentially inhibit folic acid synthesis in bacteria.[13]

-

Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown anti-inflammatory properties.[14]

-

Cardiovascular Effects: Certain sulfonamide derivatives have been shown to affect cardiovascular parameters.[15][16]

Spectral Characterization (Predicted)

-

¹H NMR: Expect signals for the aromatic protons, the cyclopropyl protons (a complex multiplet), and the methyl protons (a singlet). The N-H proton may appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the cyclopropyl carbons, and the methyl carbons.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching, aromatic C-H stretching, S=O stretching (asymmetric and symmetric), and C-N stretching. The asymmetric and symmetric SO₂ stretching vibrations for N-bromoarylsulphonamides typically appear in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[17]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 303 and 305 in a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. While specific experimental data is limited, its structural features, based on the well-established chemistry of sulfonamides and cyclopropyl-containing compounds, suggest a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging further research to unlock its full potential.

References

-

Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung B, 58(4), 351-356. [Link]

-

Ezekwesili-Ofili, J. O., & Okoye, F. B. C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(7), 231-237. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Khan, I., et al. (2020). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Molecular Structure, 1217, 128416. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Pest Management Science, 77(10), 4545-4554. [Link]

-

Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(28), 34927-34940. [Link]

-

Zakhmatov, N. V., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7800. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology, 84, e273398. [Link]

-

Caddick, S., et al. (2012). The Synthesis of Functionalised Sulfonamides. [Link]

-

Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1168. [Link]

-

Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065. [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234-9238. [Link]

-

Hussein, H. A., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

-

Figueroa-Valverde, L., et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]

-

Bolm, C., et al. (2018). A convenient synthetic route to sulfonimidamides from sulfonamides. Beilstein Journal of Organic Chemistry, 14, 2554-2560. [Link]

-

PubChem. Mls002703379. [Link]

-

CP Lab Safety. 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a distinct chemical entity characterized by a synthetically versatile brominated and sterically hindered aromatic core, linked to a pharmacologically significant cyclopropylamine moiety via a sulfonamide bridge. The confluence of these structural features—the rigid, three-membered cyclopropyl ring known to enhance metabolic stability and target-binding affinity, and the substituted benzenesulfonamide, a classic pharmacophore—positions this molecule as a compound of interest in medicinal chemistry and drug discovery.[1][2][3] The strategic placement of methyl groups ortho to the sulfonyl bridge introduces conformational constraints that can significantly influence its interaction with biological targets. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and an expected analytical profile, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₁H₁₄BrNO₂S, integrates a 4-bromo-2,6-dimethylphenyl group with a cyclopropylamine through a sulfonamide linkage. The ortho-methyl groups impose steric hindrance around the sulfur atom, which is expected to influence the torsional angles of the S-N and S-C bonds, thereby defining a specific three-dimensional conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1704069-03-3 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₄BrNO₂S | Calculated |

| Molecular Weight | 304.21 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | General property of sulfonamides[4] |

| Melting Point | Estimated: 160-175 °C | Based on related sulfonamides[5][6][7] |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, acetone) and poorly soluble in water | General solubility of N-substituted benzenesulfonamides[8][9] |

| logP (o/w) | Estimated: >2.5 | Calculated based on structure |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride

This procedure is based on the standard Sandmeyer reaction for the conversion of anilines to sulfonyl chlorides.

-

Diazotization: To a stirred suspension of 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.[10][11] The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride. The previously prepared cold diazonium salt solution is then added portion-wise to this solution, with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is poured onto ice-water, and the resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude sulfonyl chloride can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides and primary amines.[12]

-

Reaction: To a solution of 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, cyclopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) are added sequentially.

-

Monitoring and Completion: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The expected data are outlined below based on the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: A singlet in the range of δ 7.0-7.5 ppm. - Cyclopropyl protons: Multiplets in the upfield region, typically δ 0.5-2.5 ppm. - Methyl protons: A singlet around δ 2.2-2.7 ppm. - N-H proton: A broad singlet, chemical shift dependent on solvent and concentration.[13][14][15] |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 120-150 ppm. - Cyclopropyl carbons: Peaks in the range of δ 5-30 ppm. - Methyl carbons: A peak around δ 20-25 ppm.[16][17][18] |

| FT-IR | - N-H stretch: A peak around 3200-3300 cm⁻¹. - S=O stretches (asymmetric and symmetric): Two strong peaks around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹. - C-N stretch: A peak in the region of 1100-1350 cm⁻¹. - Aromatic C-H and C=C stretches.[13][19][20][21] |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 intensity ratio, characteristic of a bromine-containing compound. - Fragmentation patterns may include the loss of the cyclopropyl group, SO₂, and bromine.[22][23][24][25][26] |

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural components suggest potential utility in several therapeutic areas.

Caption: Relationship between structural features and potential therapeutic applications.

-

Cyclopropyl Moiety: The cyclopropyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability, membrane permeability, and binding affinity.[1][2][3][27] It is a key component in numerous approved drugs, including antivirals and enzyme inhibitors.

-

Sulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer agents. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

-

Substituted Aromatic Ring: The brominated and dimethylated phenyl ring provides a scaffold that can be further functionalized, allowing for the exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions to introduce further diversity.

Conclusion

This compound represents a molecule with significant potential for chemical and pharmacological exploration. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic route, and an expected analytical profile. While experimental data for this specific compound is not widely published, the information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable starting point for researchers and scientists in the field of drug discovery and development. Further experimental work is necessary to validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this promising compound.

References

- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from The Royal Society of Chemistry website.

- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.

- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Mass Spectrometry: Fragmentation. (n.d.).

- ChemicalBook. (n.d.). 4-BROMO-2,6-DIETHYLANILINE synthesis.

- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dimethylaniline 98 24596-19-8.

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.

- Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

- Journal of the Chemical Society (Resumed) (RSC Publishing). (1955). The infrared spectra of some sulphonamides.

- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

- SpringerLink. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions.

- IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.

- A university website. (n.d.).

- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.

- A university website. (n.d.).

- ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and....

- Compound Interest. (2015). a guide to 13c nmr chemical shift values.

- A university website. (n.d.). Chemical shifts.

- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- A university website. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).

- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.

- The Good Scents Company. (n.d.). sulfanilamide, 63-74-1.

- Wikipedia. (n.d.). Sulfonamide.

- Journal of Chemical & Engineering Data. (2025).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- BenchChem. (n.d.). 2,6-Dimethylbenzenesulfonamide|High-Purity Research Chemical.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Sigma-Aldrich. (n.d.). Sulfanilamide Melting Point Standard USP Reference Standard.

- National Institute of Standards and Technology. (n.d.). Sulfanilamide - the NIST WebBook.

- USP Store. (n.d.). Sulfanilamide Melting Point Standard (1 g) (Approximately 165 degrees).

- J. Org. Chem. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. 对氨基苯磺酰胺 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sulfanilamide [webbook.nist.gov]

- 7. store.usp.org [store.usp.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. prepchem.com [prepchem.com]

- 12. cbijournal.com [cbijournal.com]

- 13. rsc.org [rsc.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. whitman.edu [whitman.edu]

- 26. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 27. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Investigational Compound 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Mechanistic Hypothesis and Framework for Elucidation

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational compound 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide. In the absence of definitive published data on its mechanism of action, this document presents a scientifically grounded, hypothetical framework proposing its potential as a targeted enzyme inhibitor. Drawing from the well-established bioactivities of structurally related benzenesulfonamide and cyclopropyl-containing molecules, we postulate a primary mechanism centered on the inhibition of key cellular signaling enzymes. This guide is structured to not only outline this proposed mechanism but also to provide a detailed roadmap for its experimental validation, offering researchers and drug development professionals the necessary protocols and conceptual frameworks to rigorously investigate this compound's therapeutic potential.

Introduction and Rationale

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of clinically significant drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inclusion of a cyclopropyl moiety can further enhance metabolic stability and receptor affinity.[3][4] The subject of this guide, this compound, combines these key structural features. While direct studies on this specific molecule are not yet prevalent in the public domain, its chemical architecture strongly suggests a potential for interaction with specific biological targets.

Numerous benzenesulfonamide derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrases (CAs) and various protein kinases, including p38 MAP kinase and PI3K/mTOR.[2][5][6] These enzymes are critical nodes in cellular signaling pathways that are often dysregulated in disease states like cancer and inflammation. Therefore, we hypothesize that this compound may exert its biological effects through the targeted inhibition of one or more of these enzyme families.

This guide will proceed by first detailing a plausible, hypothesized mechanism of action. Subsequently, a series of robust experimental protocols are provided to enable researchers to systematically test this hypothesis, from initial in vitro enzyme inhibition assays to cell-based functional assays.

Proposed Mechanism of Action: A Hypothesis

Based on an analysis of its structural motifs, we propose that this compound functions as a competitive inhibitor of a key intracellular signaling kinase, potentially a member of the mitogen-activated protein kinase (MAPK) family, such as p38α. The rationale for this hypothesis is twofold:

-

The Benzenesulfonamide Core: This group is a known zinc-binding moiety, crucial for the activity of metalloenzymes, but also features prominently in the structure of ATP-competitive kinase inhibitors.[2]

-

The N-cyclopropyl Group: This group can confer conformational rigidity and establish favorable interactions within the hydrophobic pocket of an enzyme's active site.[4]

We postulate that this compound binds to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates and thereby modulating the corresponding signaling cascade.

Hypothesized Signaling Pathway: Inhibition of the p38 MAPK Cascade

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its aberrant activation is implicated in a range of inflammatory diseases and cancers. We propose that this compound could inhibit p38α MAPK, leading to a downstream blockade of inflammatory cytokine production.

Caption: Tiered experimental workflow for mechanistic validation.

Tier 1: In Vitro Kinase Panel Screening

Objective: To identify the primary kinase target(s) of this compound from a broad panel of kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology). The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Kinase Assay: Assays are generally performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) format. The assay measures the phosphorylation of a specific substrate by each kinase in the presence and absence of the test compound.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant inhibition (typically >50%) flags a potential target.

Tier 2: IC₅₀ Determination and Selectivity Profiling

Objective: To determine the potency (IC₅₀) of the compound against the primary target(s) identified in Tier 1 and to assess its selectivity.

Methodology:

-

Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) in DMSO.

-

Kinase Assay: Perform the same kinase assay as in Tier 1, but with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Selectivity Assessment: Compare the IC₅₀ value for the primary target to that of closely related kinases or other "off-target" hits from the initial screen.

Data Presentation:

| Kinase Target | IC₅₀ (nM) |

| p38α | Experimental Value |

| p38β | Experimental Value |

| JNK1 | Experimental Value |

| ERK2 | Experimental Value |

Tier 3: Cell-Based Functional Assays

Objective: To confirm that the compound inhibits the target kinase in a cellular context and to measure its effect on downstream signaling and function.

Methodology: Western Blot for Phospho-Substrate

-

Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) to 80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] to activate the p38 pathway) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-MK2) and the total protein as a loading control.

-

Data Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation.

Methodology: Cytokine Release Assay (ELISA)

-

Cell Culture and Treatment: As described above, but with a longer stimulation period (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Use a commercial ELISA kit to quantify the concentration of a relevant downstream cytokine (e.g., TNF-α).

-

Data Analysis: Plot the cytokine concentration against the compound concentration to determine the functional IC₅₀.

Data Presentation:

| Assay | Endpoint | IC₅₀ (µM) |

| Western Blot | p-MK2 Inhibition | Experimental Value |

| ELISA | TNF-α Release | Experimental Value |

Conclusion and Future Directions

This guide puts forth a plausible, testable hypothesis for the mechanism of action of this compound, positioning it as a potential inhibitor of a protein kinase such as p38 MAPK. The provided experimental framework offers a clear path for researchers to validate this hypothesis and to comprehensively characterize the compound's biological activity. Successful validation of this proposed mechanism would establish this compound as a valuable lead compound for the development of novel therapeutics targeting diseases driven by aberrant kinase signaling. Further studies would involve in vivo efficacy testing in relevant animal models of inflammation or cancer, as well as detailed pharmacokinetic and toxicological profiling.

References

-

Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents . PubMed. (2016). [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling . National Institutes of Health (NIH). [Link]

-

Benzenesulfonamide, N-cyclopropyl-N-[1-[2-[[[(2,6-dimethyl-4-pyridinyl)amino]carbonyl]amino] ethyl]-4-piperidinyl]-2,4-difluoro- . LookChem. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives . National Institutes of Health (NIH). (2019). [Link]

-

Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position . ResearchGate. (2025). [Link]

-

Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma . PubMed. (2016). [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . PubMed. (2025). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide

An In-depth Technical Guide to the Investigational Biological Activity of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] This guide focuses on the uncharacterized compound, this compound, a molecule possessing structural motifs suggestive of potential pharmacological relevance. While direct biological data for this specific compound is not currently available in peer-reviewed literature, its constituent parts—a substituted benzenesulfonamide core and an N-cyclopropyl group—provide a strong rationale for targeted investigation. This document outlines a comprehensive strategy for the systematic evaluation of its potential antimicrobial and anticancer properties, providing detailed experimental protocols and the scientific justification for each step. The target audience for this guide includes researchers in drug discovery, medicinal chemistry, and pharmacology who are engaged in the identification and characterization of novel therapeutic candidates.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₄BrNO₂S.[3] Its structure features a central benzenesulfonamide core, a well-established pharmacophore known for a broad spectrum of biological activities.[1][2] The benzene ring is substituted with a bromine atom and two methyl groups, which can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The sulfonamide nitrogen is substituted with a cyclopropyl group, a small, strained ring system that can enhance binding affinity and metabolic resistance in drug candidates.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 1704069-03-3 | [3] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | [3] |

| Molecular Weight | 304.21 g/mol | [3] |

| Hazard | Irritant | [3] |

Rationale for Investigating Biological Activity

The sulfonamide moiety is a key component in numerous clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The biological activity of sulfonamide derivatives is often attributed to their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for folate synthesis in bacteria, or to interact with other key enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[4] The specific substitutions on the benzene ring and the sulfonamide nitrogen of this compound warrant a focused investigation into its potential as an antimicrobial and anticancer agent.

Proposed Investigation of Antimicrobial Activity

Bacterial resistance to existing antibiotics is a major global health concern, necessitating the discovery of novel antimicrobial compounds.[1][5] Sulfonamide derivatives have historically been a rich source of antibacterial agents.[1] The following experimental workflow is proposed to evaluate the antimicrobial potential of this compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol will determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include wells with bacteria and DMSO (negative control) and wells with bacteria and a standard antibiotic (positive control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: MIC Values

The results of the broth microdilution assay should be summarized in a table.

| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |

| S. aureus (Gram-positive) | [Experimental Result] | [Experimental Result] |

| E. coli (Gram-negative) | [Experimental Result] | [Experimental Result] |

| P. aeruginosa (Gram-negative) | [Experimental Result] | [Experimental Result] |

| K. pneumoniae (Gram-negative) | [Experimental Result] | [Experimental Result] |

Workflow Diagram: Antimicrobial Activity Screening

Caption: Workflow for MIC determination.

Proposed Investigation of Anticancer Activity

Many sulfonamide derivatives have demonstrated promising anticancer activity, often through mechanisms such as carbonic anhydrase inhibition or disruption of microtubule polymerization.[4][6] The following experimental plan is designed to assess the cytotoxic potential of this compound against human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

-

This compound

-

DMSO

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the cells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium, add the solubilization solution to dissolve the formazan crystals, and mix gently.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: IC₅₀ Values

The cytotoxic activity of the compound should be presented in a table.

| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (µM) |

| MCF-7 (Breast Cancer) | [Experimental Result] | [Experimental Result] |

| A549 (Lung Cancer) | [Experimental Result] | [Experimental Result] |

| HCT116 (Colon Cancer) | [Experimental Result] | [Experimental Result] |

Workflow Diagram: Cytotoxicity Screening

Caption: Workflow for cytotoxicity screening.

Future Directions and Mechanistic Studies

Should this compound exhibit promising activity in the primary screens, further investigations would be warranted. For antimicrobial activity, time-kill kinetics and mechanism of action studies (e.g., folate synthesis inhibition assays) would be the next logical steps. For anticancer activity, exploring the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and target identification studies (e.g., carbonic anhydrase inhibition assays) would be crucial for further development.

Conclusion

While the remains to be elucidated, its chemical structure, based on the versatile sulfonamide scaffold, provides a strong impetus for its investigation as a potential antimicrobial and anticancer agent. The experimental workflows detailed in this guide offer a robust and systematic approach to characterizing its pharmacological profile. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

-

Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & El-Gazzar, M. G. (2016). Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 125, 1236–1246. [Link]

-

Adegboyega, C. A., O'Brien, E., Olorunshola, K. V., & Ezeokoli, O. T. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. Retrieved from [Link]

-

American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025. [Link]

-

Zaręba, P., Siwek, A., Stączek, P., & Pomierny, B. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry, 89, 106165. [Link]

-

Zareba, P., Siwek, A., Stączek, P., Pomierny, B., & Marona, H. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics sonochemistry, 89, 106165. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Fan, C. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6296. [Link]

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]

- 3. 1704069-03-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules | MDPI [mdpi.com]

Determining the Aqueous Solubility of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Critical Role of Solubility in Preclinical Success

The structure of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, with its aromatic core, halogen substituent, and sulfonamide moiety, suggests a compound with potentially limited aqueous solubility, a common characteristic of benzenesulfonamide derivatives.[1] The hydrophobic nature of the brominated dimethylphenyl group and the cyclopropyl substituent likely outweighs the hydrophilic contribution of the sulfonamide group.[1] Therefore, accurate and reproducible solubility determination is not merely a checkbox exercise but a crucial step in its preclinical assessment.

This guide will delve into the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility. We will explore the theoretical underpinnings of each, their respective applications, and provide detailed, field-proven experimental protocols.

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing appropriate experiments and correctly interpreting the resulting data.

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent. It is the maximum concentration a compound can achieve when the dissolved solute is in equilibrium with its solid, undissolved state.[2] This measurement is crucial for lead optimization and formulation development, as it provides a definitive value for a compound's intrinsic solubility.[2][3][4] The particle size and crystal morphology of the solid material can influence the rate at which equilibrium is reached.[2]

-

Kinetic Solubility , in contrast, is a measure of a compound's ability to remain in solution after being rapidly introduced from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][6] This method is well-suited for high-throughput screening (HTS) in early drug discovery due to its speed and lower compound requirements.[3][6] It provides an indication of a compound's propensity to precipitate under non-equilibrium conditions, which can be highly relevant for interpreting in vitro biological assay data where compounds are often introduced in a similar manner.[7]

The relationship between these two parameters can be visualized as follows:

Caption: Relationship between Thermodynamic and Kinetic Solubility.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[3][8] This method relies on achieving a true equilibrium between the solid compound and the saturated solution.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The resulting suspension is then agitated for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[5][8] After incubation, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Protocol for Thermodynamic Solubility Determination

Materials and Equipment:

-

This compound (solid form)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)[3]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh approximately 1 mg of the solid compound into a glass vial.[2]

-

Incubation: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.[2]

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[2] Incubate for at least 24 hours to allow the system to reach equilibrium.[2] Running parallel experiments with incubation times of 48 and 72 hours is recommended to confirm that equilibrium has been achieved.

-

Phase Separation: After incubation, separate the solid and liquid phases.

-

Filtration: Use a syringe filter (e.g., 0.45 µm pore size) to filter the saturated solution. Discard the initial few drops to avoid any potential adsorption to the filter membrane.

-

Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid. Carefully collect the supernatant.

-

-

Quantification: Analyze the clear filtrate or supernatant by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to the calibration curve generated from the standard solutions.[4]

Data Presentation

The results should be presented in a clear and concise table:

| Parameter | Value |

| Compound | This compound |

| Solvent | Phosphate-Buffered Saline (PBS) |

| pH | 7.4 |

| Temperature | 25°C |

| Incubation Time | 24 hours |

| Thermodynamic Solubility (µg/mL) | Experimental Value |

| Thermodynamic Solubility (µM) | Calculated Value |

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Kinetic Solubility

Kinetic solubility is often assessed using high-throughput methods. The two most common approaches are nephelometry and direct UV analysis after filtration.[7][9]

Principle of Kinetic Solubility Assays

A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer.[6][9] If the resulting concentration exceeds the kinetic solubility limit, the compound will precipitate out of solution. The amount of precipitation can be measured directly by light scattering (nephelometry), or the remaining dissolved compound can be quantified after removing the precipitate.[3][7]

Detailed Protocol for Kinetic Solubility by Nephelometry

Materials and Equipment:

-

This compound

-

DMSO (spectroscopic grade)

-

PBS, pH 7.4

-

96-well microtiter plates

-

Liquid handling system or multichannel pipettes

-

Plate shaker

-

Nephelometer (plate reader with light scattering capabilities)

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[9]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Prepare a serial dilution of the stock solution in DMSO to test a range of concentrations.

-

Add Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.[5][9]

-

Mix and Incubate: Mix the contents thoroughly on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3][9]

-

Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.[9]

Data Presentation

| Compound | Final DMSO (%) | Incubation Time (h) | Kinetic Solubility (µM) |

| This compound | 1% | 2 | Experimental Value |

Workflow Diagram

Caption: Workflow for Kinetic Solubility by Nephelometry.

Trustworthiness and Self-Validation in Solubility Assays

To ensure the integrity of the generated data, several quality control measures are essential:

-

Purity of the Compound: The purity of this compound should be confirmed by analytical techniques such as LC-MS and NMR prior to solubility determination.

-

pH Measurement: The pH of the aqueous buffer should be verified before and after the experiment, as the solubility of ionizable compounds can be highly pH-dependent.[10]

-

Use of Controls: Include reference compounds with known high and low solubility in each assay to validate the experimental setup and procedure.

-

Replicates: All experiments should be performed in at least duplicate to assess the reproducibility of the results.[3]

Conclusion and Forward Look

While pre-existing solubility data for this compound is not publicly documented, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its robust experimental determination. By meticulously applying the Shake-Flask method for thermodynamic solubility and high-throughput techniques for kinetic solubility, researchers can generate the critical data needed to make informed decisions in the drug discovery cascade. A good target for drug discovery compounds is a solubility of greater than 60 µg/mL.[7] The data obtained will be instrumental in guiding structure-activity relationship (SAR) studies, designing appropriate formulations for in vivo studies, and ultimately, assessing the overall developability of this compound.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Srikanth, A. (2016). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

Sources

- 1. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. pharmatutor.org [pharmatutor.org]

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide

This guide provides a comprehensive analysis of the expected spectral data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The methodologies for data acquisition and a plausible synthetic route are also detailed to provide a complete analytical framework.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This compound, with the molecular formula C₁₁H₁₄BrNO₂S, is a molecule whose biological activity is intrinsically linked to its precise three-dimensional structure. Spectroscopic analysis provides the empirical fingerprint necessary to confirm this structure, identify potential impurities, and ensure the consistency required for preclinical and clinical progression. This guide synthesizes fundamental spectroscopic principles to forecast the spectral signature of this target compound, offering a predictive reference for its characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The predicted ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the nuclei within the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit five unique signals, each corresponding to a different proton environment. The choice of chloroform-d (CDCl₃) as the solvent is standard for many organic molecules of this type.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 | Singlet (s) | 2H | Ar-H | The two aromatic protons are chemically equivalent due to symmetry. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. |

| ~ 5.0-5.5 | Broad Singlet (br s) | 1H | N-H | The sulfonamide proton is acidic and its chemical shift can be variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |

| ~ 2.65 | Singlet (s) | 6H | Ar-CH ₃ | The two methyl groups are equivalent and positioned ortho to the bulky sulfonyl group. They appear as a single sharp peak. |

| ~ 2.40 | Multiplet (m) | 1H | Cyclopropyl-CH | This methine proton is coupled to the four methylene protons of the cyclopropyl ring, resulting in a complex multiplet. |

| ~ 0.6-0.8 | Multiplet (m) | 4H | Cyclopropyl-CH ₂ | The four methylene protons on the cyclopropyl ring are diastereotopic and couple with each other and the methine proton, leading to complex overlapping multiplets in the upfield aliphatic region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, reflecting the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140.5 | Ar-C -S | Quaternary aromatic carbon directly attached to the electron-withdrawing sulfonyl group. |

| ~ 138.0 | Ar-C -CH₃ | Quaternary aromatic carbons bearing the methyl groups. |

| ~ 132.5 | Ar-C H | Aromatic methine carbons, deshielded by the adjacent bromine and sulfonyl group. |

| ~ 125.0 | Ar-C -Br | Quaternary aromatic carbon attached to bromine. The chemical shift is influenced by the heavy atom effect. |

| ~ 30.0 | Cyclopropyl-C H | The methine carbon of the cyclopropyl group. |

| ~ 23.0 | Ar-C H₃ | The methyl carbons attached to the aromatic ring. |

| ~ 6.5 | Cyclopropyl-C H₂ | The methylene carbons of the highly strained cyclopropyl ring appear significantly upfield. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3250 - 3350 | N-H Stretch | Sulfonamide (N-H) | A moderately sharp peak characteristic of the N-H bond in the sulfonamide group. Its position can be affected by hydrogen bonding. |

| 3050 - 3100 | C-H Stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl and cyclopropyl groups. |

| ~ 1600, ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1330 - 1360 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | A strong absorption band, characteristic of the asymmetric stretching of the S=O bonds.[1] |

| ~ 1150 - 1180 | S=O Symmetric Stretch | Sulfonyl (SO₂) | Another strong absorption band corresponding to the symmetric S=O stretch.[1] |

| ~ 900 - 950 | S-N Stretch | Sulfonamide (S-N) | Stretching vibration of the sulfur-nitrogen bond. |

| 550 - 650 | C-Br Stretch | Aryl Halide (C-Br) | Stretching vibration of the carbon-bromine bond. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Weight: 304.21 g/mol